2-Methoxy-4-propylphenol -3,5,6-d3
Description
Contextualizing the Research Significance of Deuterated Phenolic Compounds
Deuterated phenolic compounds, such as 2-Methoxy-4-propylphenol-3,5,6-d3, represent a valuable class of molecules in scientific investigation. Phenolic compounds are widespread in nature and have diverse biological activities. Their deuterated analogues serve as powerful tools in various research domains. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), imparts subtle but significant changes to the molecule's properties, which can be exploited in sophisticated experimental designs. These labeled compounds are particularly crucial in studies requiring high precision and sensitivity, such as in the fields of metabolomics, pharmacokinetics, and environmental analysis. The use of deuterated phenols allows researchers to trace the metabolic fate of these compounds in complex biological systems and to accurately quantify their presence in various matrices.
Rationale for Strategic Deuterium Incorporation in Advanced Scientific Investigations
The strategic incorporation of deuterium into a molecule like 2-Methoxy-4-propylphenol (B1219966) is primarily driven by the desire to create a stable, non-radioactive isotopic tracer. The key principle behind this is the "kinetic isotope effect" (KIE), where the presence of a heavier isotope can alter the rate of a chemical reaction. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will proceed at a slower rate. This effect can be harnessed to study reaction mechanisms and to stabilize drug candidates against metabolic degradation.
In the context of analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. nih.govnih.gov Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. chromforum.org However, their increased mass allows them to be distinguished from the analyte of interest, enabling precise quantification by correcting for variations in sample preparation and instrument response. nih.gov
Overview of Key Research Trajectories and Academic Relevance for 2-Methoxy-4-propylphenol-3,5,6-d3
While specific research explicitly detailing the use of 2-Methoxy-4-propylphenol-3,5,6-d3 is not extensively published, its primary application lies as an internal standard for the quantitative analysis of its non-deuterated form, 2-Methoxy-4-propylphenol (dihydroeugenol). Dihydroeugenol is a naturally occurring volatile phenolic compound found in various plants and is used as a flavoring and fragrance agent. sigmaaldrich.comnih.gov Therefore, the deuterated standard is crucial for quality control in the food and fragrance industries, as well as in the study of its presence and metabolism in biological and environmental samples.
The academic relevance of 2-Methoxy-4-propylphenol-3,5,6-d3 also extends to metabolic studies. By introducing the deuterated compound into a biological system, researchers can track its metabolic pathways and identify its metabolites using mass spectrometry. This is essential for understanding the biotransformation of dihydroeugenol and assessing its potential biological effects. Furthermore, the compound could be utilized in kinetic isotope effect studies to investigate the enzymatic processes involved in its metabolism.
Chemical and Physical Properties
Below is a comparison of the chemical and physical properties of 2-Methoxy-4-propylphenol and its deuterated analog.
Table 1: Chemical and Physical Properties
| Property | 2-Methoxy-4-propylphenol | 2-Methoxy-4-propylphenol-3,5,6-d3 |
|---|---|---|
| Synonyms | Dihydroeugenol, 4-Propylguaiacol | Deuterated Dihydroeugenol |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₁D₃O₂ eptes.com |
| Molecular Weight | 166.22 g/mol sigmaaldrich.com | 169.24 g/mol eptes.com |
| Appearance | Colorless oily liquid sigmaaldrich.com | - |
| Odor | Warm, spicy, sweet, slightly floral balsamic sigmaaldrich.com | - |
| Boiling Point | 125-126 °C at 14 mmHg sigmaaldrich.com | - |
| Density | 1.038 g/mL at 25 °C sigmaaldrich.com | - |
| Solubility | Slightly soluble in water; soluble in fat sigmaaldrich.com | - |
| Refractive Index | n20/D 1.522 sigmaaldrich.com | - |
Data for the deuterated compound is limited as it is primarily a research chemical.
Research Findings
While direct research findings on 2-Methoxy-4-propylphenol-3,5,6-d3 are scarce, its utility can be inferred from studies on its non-deuterated counterpart and the general application of deuterated standards. For instance, the analysis of volatile phenolic compounds in complex matrices like wine or smoke flavorings relies heavily on accurate quantification methods. sigmaaldrich.com The use of a deuterated internal standard like 2-Methoxy-4-propylphenol-3,5,6-d3 would significantly improve the accuracy and reliability of such analyses by GC-MS or LC-MS.
In metabolic research, the fate of ingested or absorbed 2-Methoxy-4-propylphenol can be elucidated by administering the deuterated form and analyzing biological fluids for deuterated metabolites. This approach has been successfully applied to study the metabolism of numerous other compounds.
Interactive Data Table: Compound Information
Click to view compound details
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-4-propylphenol | 2785-87-7 | C₁₀H₁₄O₂ | 166.22 |
| 2-Methoxy-4-propylphenol-3,5,6-d3 | To be assigned | C₁₀H₁₁D₃O₂ | 169.24 |
| Phenol (B47542) | 108-95-2 | C₆H₆O | 94.11 |
| Deuterium oxide | 7789-20-0 | D₂O | 20.03 |
Properties
Molecular Formula |
C10H11D3O2 |
|---|---|
Molecular Weight |
169.24 |
Purity |
95% min. |
Synonyms |
2-methoxy-4-propylphenol -3,5,6-d3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Elucidation of Deuterium Distribution in 2 Methoxy 4 Propylphenol 3,5,6 D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For deuterated compounds like 2-Methoxy-4-propylphenol-3,5,6-d3, a combination of deuterium (B1214612), proton, and carbon-13 NMR experiments is employed to gain a complete picture of the isotopic labeling.
Deuterium NMR (²H NMR) for Direct Detection and Chemical Shift Analysis
Deuterium (²H) NMR offers the most direct method for observing the incorporated deuterium atoms. Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of successful deuteration. wikipedia.org The chemical shifts in ²H NMR are nearly identical to those in proton (¹H) NMR, allowing for straightforward assignment of the deuterium signals based on the known spectrum of the non-deuterated parent compound, 2-Methoxy-4-propylphenol (B1219966). sigmaaldrich.com
In the case of 2-Methoxy-4-propylphenol-3,5,6-d3, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the aromatic ring. Based on the ¹H NMR data of the unlabeled compound, where the aromatic protons appear between 6.6 and 6.9 ppm blogspot.comblogspot.com, the deuterons at positions 3, 5, and 6 would be expected to resonate in this region. The presence of these specific peaks confirms the successful and site-specific incorporation of deuterium.
Expected ²H NMR Data for 2-Methoxy-4-propylphenol-3,5,6-d3
| Deuteron Position | Expected Chemical Shift (δ) ppm | Rationale |
|---|---|---|
| D-3 | ~6.8 | Corresponds to the chemical environment of H-3 on the aromatic ring. |
| D-5 | ~6.7 | Corresponds to the chemical environment of H-5 on the aromatic ring. |
| D-6 | ~6.7 | Corresponds to the chemical environment of H-6 on the aromatic ring. |
Note: This is an illustrative table based on known spectroscopic principles and data from the non-deuterated analog.
Proton NMR (¹H NMR) for Deuterium-Induced Spectral Simplification and Coupling Changes
Proton NMR is invaluable for confirming the positions of deuterium labeling through the absence of signals. youtube.com In the ¹H NMR spectrum of 2-Methoxy-4-propylphenol-3,5,6-d3, the signals corresponding to the protons at the 3, 5, and 6 positions of the aromatic ring would be absent or significantly reduced in intensity. This spectral simplification is a key indicator of successful substitution. youtube.comnih.gov
The non-deuterated 2-Methoxy-4-propylphenol shows a complex pattern for the aromatic protons. blogspot.comblogspot.com The deuterated analog, however, would exhibit a much simpler aromatic region, ideally showing no signals. The remaining protons—the hydroxyl (-OH), the methoxy (B1213986) (-OCH₃), and the propyl chain (-CH₂CH₂CH₃)—would still be present. The hydroxyl proton peak can be further confirmed by a "D₂O shake," where adding a small amount of deuterium oxide to the NMR tube causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum. libretexts.orglibretexts.org
Comparative ¹H NMR Data: Unlabeled vs. Deuterated 2-Methoxy-4-propylphenol
| Proton Position | Unlabeled Chemical Shift (δ) ppm blogspot.com | Expected Deuterated Chemical Shift (δ) ppm | Expected Multiplicity (Deuterated) |
|---|---|---|---|
| Aromatic H-3, H-5, H-6 | 6.68 - 6.83 | Absent | - |
| Phenolic OH | ~5.47 | ~5.5 | Singlet (broad) |
| Methoxy (-OCH₃) | 3.79 | 3.79 | Singlet |
| Propyl (-CH₂-) | 2.52 | 2.52 | Triplet |
| Propyl (-CH₂-) | 1.61 | 1.61 | Sextet |
| Propyl (-CH₃) | 0.94 | 0.94 | Triplet |
Note: This table is for illustrative purposes. Actual shifts may vary slightly.
Carbon-13 NMR (¹³C NMR) for Isotope Effects on Chemical Shifts and Coupling Constants
Carbon-13 NMR provides further verification of deuteration. Carbons directly bonded to deuterium (C-D) exhibit two main effects. First, the resonance signal of the deuterated carbon is split into a triplet (due to the spin-1 nature of deuterium). olemiss.edu Second, these carbons experience an isotopic shift, typically moving slightly upfield (to a lower ppm value) compared to their protonated counterparts. rsc.orgnih.gov This upfield shift is a well-documented deuterium isotope effect. nih.gov
Furthermore, the intensity of signals for deuterated carbons is often significantly lower than for protonated carbons. olemiss.edu In the ¹³C NMR spectrum of 2-Methoxy-4-propylphenol-3,5,6-d3, the signals for C-3, C-5, and C-6 would be expected to show these characteristic changes, confirming their attachment to deuterium. The signals for the other carbons (C-1, C-2, C-4, methoxy, and propyl chain) would remain largely unaffected, appearing as strong singlets or quartets as expected. blogspot.com
Expected ¹³C NMR Isotope Effects in 2-Methoxy-4-propylphenol-3,5,6-d3
| Carbon Position | Unlabeled Chemical Shift (δ) ppm blogspot.com | Expected Effect in Deuterated Compound |
|---|---|---|
| C-3 | ~111.1 | Upfield shift, reduced intensity, triplet splitting |
| C-5 | ~114.2 | Upfield shift, reduced intensity, triplet splitting |
| C-6 | ~121.0 | Upfield shift, reduced intensity, triplet splitting |
| C-1, C-2, C-4, Methoxy, Propyl | 146.4, 143.6, 134.7, 55.9, 37.8, 24.9, 13.8 | Minimal change |
Note: This table illustrates expected effects based on established principles.
Mass Spectrometry (MS) for Isotopic Purity Verification and Fragmentation Pathway Exploration
Mass spectrometry is a critical tool for determining the molecular weight and isotopic purity of a labeled compound. rsc.org It complements NMR by providing quantitative data on the extent of deuteration and offers insights into the molecule's structure through its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Deuterium Content Determination
High-Resolution Mass Spectrometry (HRMS) can accurately measure the mass of a molecule to several decimal places, allowing for the unambiguous determination of its elemental formula. nih.gov For 2-Methoxy-4-propylphenol-3,5,6-d3, the expected monoisotopic mass would be approximately 169.118 g/mol , which is three mass units higher than the unlabeled compound (166.099 g/mol ). t3db.canist.gov
HRMS is essential for assessing isotopic purity by analyzing the relative abundances of the different isotopologues (molecules differing only in their isotopic composition). researchgate.netresearchgate.net By examining the ion cluster around the molecular ion peak, one can quantify the percentage of d3-labeled molecules versus partially deuterated (d1, d2) or unlabeled (d0) species. nih.gov This provides a precise measure of the isotopic enrichment achieved during synthesis. almacgroup.com
Tandem Mass Spectrometry (MS/MS) for Deuterated Fragment Ion Characterization
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion of interest, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique is used to confirm the location of the deuterium labels within the molecule. nih.govresearchgate.net
The fragmentation pattern of 2-Methoxy-4-propylphenol-3,5,6-d3 would be compared to its unlabeled counterpart. libretexts.orgnist.gov Phenolic compounds often exhibit characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the propyl chain. libretexts.org For the deuterated compound, fragments that retain the aromatic ring would show a mass shift corresponding to the number of deuterium atoms they contain. For example, if a fragment ion is formed by the loss of the propyl group, its mass-to-charge ratio (m/z) should be three units higher than the corresponding fragment from the unlabeled compound. Observing these specific mass shifts in the fragment ions provides conclusive evidence for the positions of the deuterium atoms. nih.gov
Illustrative MS/MS Fragmentation Comparison
| Parent Compound | Molecular Ion (M+) m/z | Key Fragment | Fragment m/z | Interpretation |
|---|---|---|---|---|
| 2-Methoxy-4-propylphenol | ~166 | [M - C₃H₇]⁺ | 123 | Loss of propyl radical |
| 2-Methoxy-4-propylphenol-d3 | ~169 | [M - C₃H₇]⁺ | 126 | Loss of propyl radical, retaining d3-aromatic ring |
Note: This table is illustrative. Fragmentation is complex and other pathways exist.
Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts
The substitution of hydrogen with deuterium atoms at the 3, 5, and 6 positions of the aromatic ring in 2-Methoxy-4-propylphenol induces predictable shifts in the vibrational frequencies observed in both Infrared (IR) and Raman spectroscopy. These shifts are primarily a consequence of the increased mass of deuterium compared to protium, which affects the vibrational modes involving the C-D bonds.
The most significant changes are expected in the regions corresponding to C-H stretching, in-plane and out-of-plane bending vibrations of the aromatic ring. The C-D stretching vibrations are observed at significantly lower frequencies (ca. 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (ca. 3000-3100 cm⁻¹). This is a direct result of the heavier mass of deuterium, as described by the harmonic oscillator model where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system.
Similarly, C-D in-plane and out-of-plane bending and wagging modes will also shift to lower wavenumbers. These shifts, while smaller than those for stretching vibrations, are diagnostic for confirming the positions of deuteration. The analysis of these deuterium-induced band shifts provides a detailed fingerprint of the isotopic substitution pattern.
Illustrative Data Table of Expected Infrared Band Shifts:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-Methoxy-4-propylphenol | Expected Wavenumber (cm⁻¹) for 2-Methoxy-4-propylphenol-3,5,6-d3 | Expected Shift (Δṽ, cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | - | - |
| Aromatic C-D Stretch | - | ~2280 | - |
| Aromatic C-H in-plane bend | ~1150 | ~850 | ~300 |
| Aromatic C-H out-of-plane bend | ~820 | ~650 | ~170 |
| Phenolic O-H Stretch | ~3550 | ~3550 | No significant shift |
| Methoxy C-H Stretch | ~2960, ~2870 | ~2960, ~2870 | No significant shift |
| Propyl C-H Stretch | ~2930, ~2870 | ~2930, ~2870 | No significant shift |
Illustrative Data Table of Expected Raman Band Shifts:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-Methoxy-4-propylphenol | Expected Wavenumber (cm⁻¹) for 2-Methoxy-4-propylphenol-3,5,6-d3 | Expected Shift (Δṽ, cm⁻¹) |
| Aromatic Ring Breathing | ~1600 | ~1580 | ~20 |
| Aromatic C-H Stretch | ~3060 | - | - |
| Aromatic C-D Stretch | - | ~2290 | - |
| Aromatic C-H in-plane bend | ~1200 | ~900 | ~300 |
Solid-State Deuterium NMR for Investigating Molecular Dynamics and Interactions
Solid-state deuterium (²H) NMR spectroscopy is an exceptionally powerful technique for probing the molecular dynamics and local environment of deuterated sites in solid materials. lsu.edu For 2-Methoxy-4-propylphenol-3,5,6-d3, this technique can provide detailed insights into the motional behavior of the aromatic ring. The ²H nucleus possesses a quadrupole moment that interacts with the local electric field gradient, making its NMR spectrum highly sensitive to the orientation and dynamics of the C-D bond. nih.gov
In a static, powdered sample, the ²H NMR spectrum of a rigid C-D bond exhibits a characteristic Pake doublet lineshape with a quadrupolar splitting of approximately 125 kHz. Any molecular motion that occurs on a timescale faster than the inverse of this splitting (i.e., faster than ~10⁻⁵ s) will lead to an averaging of the quadrupolar interaction, resulting in a change in the spectral lineshape.
For 2-Methoxy-4-propylphenol-3,5,6-d3, potential motions include fast π-flips of the aromatic ring about its C1-C4 axis and slower, small-angle librations. By analyzing the temperature dependence of the ²H NMR lineshape and spin-lattice (T₁) relaxation times, it is possible to determine the rates and activation energies of these dynamic processes. This provides a quantitative description of the molecular mobility within the crystal lattice.
Furthermore, the quadrupolar coupling constant (QCC), which can be determined from the spectral width, is sensitive to the electronic environment of the C-D bond. Changes in hydrogen bonding or crystal packing can influence the QCC, offering a means to study intermolecular interactions.
Illustrative Data Table of Expected Solid-State ²H NMR Parameters:
| Parameter | Expected Value for a Rigid Lattice | Expected Value with Fast π-Flips |
| Quadrupolar Splitting (Δνq) | ~125 kHz | ~62.5 kHz |
| Asymmetry Parameter (η) | ~0.1 | ~0.6 |
| Lineshape | Pake Doublet | Axially Symmetric Powder Pattern |
| Spin-Lattice Relaxation (T₁) | Long | Shorter, temperature-dependent |
Biochemical and Metabolic Pathway Research Incorporating 2 Methoxy 4 Propylphenol 3,5,6 D3
In Vitro Biotransformation Studies with Isolated Enzyme Systems and Subcellular Fractions (Non-human)
In vitro studies using isolated enzymes and subcellular fractions are fundamental to understanding the primary metabolic routes of a compound. For deuterated phenols like 2-Methoxy-4-propylphenol-d3, these systems allow for a detailed examination of specific enzymatic processes without the complexities of a whole-organism model.
Characterization of Enzymatic Hydroxylation and Conjugation Pathways for Deuterated Phenols
The introduction of deuterium (B1214612) into a phenolic compound can influence the rate and regioselectivity of hydroxylation, a key phase I metabolic reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The increased mass of deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This effect can be observed in the formation of hydroxylated metabolites. nih.gov
Subsequent to hydroxylation, phase II conjugation reactions, such as glucuronidation, are critical for detoxification and excretion. UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid to various substrates, including phenols. mdpi.comnih.gov The presence of deuterium on the aromatic ring could potentially influence the binding affinity and catalytic efficiency of UGTs, thereby altering the pattern of conjugated metabolites. nih.gov
Table 1: In Vitro Enzymatic Reactions Studied with Deuterated Phenols
| Enzyme System | Reaction Type | Potential Impact of Deuteration |
| Cytochrome P450 (CYP) Isoforms | Aromatic Hydroxylation | Altered rate and regioselectivity of -OH group addition due to the kinetic isotope effect. |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Modified affinity and conjugation rate at the phenolic hydroxyl group. |
| Sulfotransferases (SULTs) | Sulfation | Potential changes in the rate of sulfate (B86663) conjugation. |
Investigation of Cytochrome P450 and UDP-Glucuronosyltransferase Interactions with Deuterated Substrates
The interaction between xenobiotics and metabolizing enzymes is a critical determinant of their fate. Studies with deuterated substrates can reveal subtle details about these interactions. For instance, the metabolism of N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride (NE-100), a compound with structural similarities to 2-Methoxy-4-propylphenol (B1219966), has been shown to be mediated by multiple CYP isoforms, including CYP2D6 and CYP3A4, in human liver microsomes. nih.gov Introducing deuterium at specific sites on a similar phenolic structure could modulate the involvement of these different CYP isoforms.
Similarly, the substrate specificity of UGTs is broad and can be influenced by the physicochemical properties of the aglycone. mdpi.comnih.gov The altered electronic and steric properties resulting from deuteration might affect the orientation of 2-Methoxy-4-propylphenol-d3 within the active site of UGT enzymes, leading to changes in glucuronidation efficiency.
In Vivo Metabolic Fate Investigations in Model Organisms (Non-human, focusing on pathways and excretion)
In vivo studies in model organisms provide a comprehensive picture of a compound's absorption, distribution, metabolism, and excretion (ADME). The use of deuterated compounds in these studies allows for the tracing of metabolic pathways and the identification of novel or altered metabolic products.
Identification and Quantification of Deuterated Metabolites
A key aspect of in vivo metabolic studies is the identification and quantification of metabolites in biological matrices such as urine, feces, and plasma. The stable isotope label in 2-Methoxy-4-propylphenol-d3 facilitates the detection and structural elucidation of its metabolites using techniques like mass spectrometry. nih.gov The distinct mass shift allows for clear differentiation between the parent compound and its metabolic products.
Analysis of Metabolic Switching and Shunting Induced by Deuteration
One of the most significant outcomes of using deuterated compounds in metabolic research is the potential for "metabolic switching" or "metabolic shunting". osti.govosti.govjuniperpublishers.com This phenomenon occurs when a primary metabolic pathway is slowed down due to the kinetic isotope effect, causing the metabolism to shift towards alternative, previously minor, pathways. osti.govosti.gov For example, if the hydroxylation of the aromatic ring of 2-Methoxy-4-propylphenol is hindered by deuteration, other metabolic routes, such as O-demethylation or oxidation of the propyl side chain, may become more prominent. osti.gov The investigation of such shifts provides valuable information about the flexibility and hierarchy of metabolic pathways. nih.gov
Table 2: Potential Metabolic Pathways for 2-Methoxy-4-propylphenol and the Influence of Deuteration
| Metabolic Pathway | Key Enzymes | Potential Effect of Deuteration (on 2-Methoxy-4-propylphenol-d3) |
| Aromatic Hydroxylation | Cytochrome P450 | Decreased rate due to KIE, potentially leading to metabolic switching. |
| O-Demethylation | Cytochrome P450 | May become a more significant pathway if aromatic hydroxylation is inhibited. |
| Propyl Side-Chain Oxidation | Cytochrome P450 | Could be enhanced if other primary pathways are slowed. |
| Glucuronidation | UDP-Glucuronosyltransferases | Rate may be altered depending on the influence of deuterium on enzyme binding. |
| Sulfation | Sulfotransferases | Rate may be altered, potentially competing with glucuronidation. |
Role of 2-Methoxy-4-propylphenol-d3 as a Metabolic Probe in Biochemical Systems
Beyond understanding its own metabolism, 2-Methoxy-4-propylphenol-d3 can serve as a valuable probe to investigate the function and regulation of drug-metabolizing enzymes in various biochemical systems. By observing how the deuterated compound is processed, researchers can gain insights into:
Enzyme kinetics and mechanism: The magnitude of the kinetic isotope effect can provide information about the rate-limiting steps in enzymatic reactions. nih.gov
Active site topology: The influence of deuterium substitution at different positions on metabolic outcomes can help to map the active sites of enzymes like CYPs and UGTs.
Metabolic pathway cross-talk: The phenomenon of metabolic switching highlights the interconnectedness of different metabolic pathways and how they can compensate for each other. juniperpublishers.com
Advanced Analytical Methodologies Employing 2 Methoxy 4 Propylphenol 3,5,6 D3 As an Internal Standard
Development and Validation of Quantitative Analytical Assays in Complex Matrices
The development of robust quantitative assays for compounds like dihydroeugenol in intricate matrices such as food, beverages, and biological fluids presents significant analytical challenges. The use of a stable isotope-labeled internal standard like 2-Methoxy-4-propylphenol-3,5,6-d3 is a cornerstone of modern analytical chemistry for overcoming these hurdles.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. The development of an LC-MS/MS method using 2-Methoxy-4-propylphenol-3,5,6-d3 as an internal standard involves the optimization of several key parameters to ensure accurate and reliable results.
A typical LC-MS/MS method would involve reversed-phase chromatography to separate dihydroeugenol and its deuterated internal standard from other matrix components. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard would be monitored.
Table 1: Illustrative LC-MS/MS Parameters for Dihydroeugenol Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of analyte and internal standard |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MRM Transition (Analyte) | e.g., m/z 167 -> 137 |
| MRM Transition (IS) | e.g., m/z 170 -> 140 |
| Collision Energy | Optimized for each transition |
This table presents a hypothetical set of parameters and would require empirical optimization for a specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile compounds like dihydroeugenol. The use of 2-Methoxy-4-propylphenol-3,5,6-d3 as an internal standard in GC-MS methods follows similar principles to LC-MS/MS, providing a reliable means of quantification. udspub.com
Prior to GC-MS analysis, a derivatization step, such as silylation, may be employed to improve the volatility and thermal stability of the phenolic compounds. The GC method would be optimized to achieve baseline separation of the analyte and internal standard. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, targeting specific ions for both dihydroeugenol and its deuterated counterpart. The NIST WebBook provides mass spectral data for 2-methoxy-4-propylphenol (B1219966) that can aid in method development. nist.govnist.gov
Table 2: Example GC-MS Parameters for Dihydroeugenol Analysis
| Parameter | Condition |
| Gas Chromatography | |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| SIM Ion (Analyte) | e.g., m/z 166, 137 |
| SIM Ion (IS) | e.g., m/z 169, 140 |
This table presents a hypothetical set of parameters and would require empirical optimization for a specific application.
Compensation for Matrix Effects and Enhancement of Analytical Precision Using Deuterated Internal Standards
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry-based analyses. myadlm.orgwaters.comchromatographytoday.com Deuterated internal standards like 2-Methoxy-4-propylphenol-3,5,6-d3 are highly effective in compensating for these effects. myadlm.orgresearchgate.net
Because the deuterated internal standard is chemically and physically very similar to the analyte, it experiences nearly identical matrix effects during sample preparation, chromatography, and ionization. waters.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be significantly reduced, leading to a substantial improvement in analytical precision and accuracy. udspub.comresearchgate.net This is a fundamental principle of isotope dilution mass spectrometry.
Investigation of Chromatographic Deuterium (B1214612) Effects (CDE) in Separation Science
While deuterated internal standards are designed to co-elute with their non-deuterated analogs, slight differences in retention time can sometimes be observed, a phenomenon known as the chromatographic deuterium effect (CDE) or isotope effect. researchgate.netnih.gov This effect is generally small but can be significant in high-resolution chromatography.
The CDE arises from the subtle differences in the physicochemical properties between the protiated and deuterated molecules. For instance, C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to minor differences in polarity and interaction with the stationary phase. researchgate.net In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. researchgate.net Understanding and accounting for CDE is important for ensuring the highest level of accuracy in quantitative analysis, especially when dealing with complex matrices where the elution window for matrix effects can be narrow. myadlm.org
Method Robustness, Reproducibility, and Limits of Detection/Quantification in Trace Analysis
The use of 2-Methoxy-4-propylphenol-3,5,6-d3 as an internal standard significantly contributes to the robustness and reproducibility of analytical methods. thermofisher.com By minimizing the impact of matrix variability and instrumental drift, the internal standard ensures that the method provides consistent and reliable results over time and across different sample batches.
Furthermore, the enhanced precision afforded by the deuterated internal standard allows for lower limits of detection (LOD) and quantification (LOQ). This is particularly crucial in trace analysis, such as in food safety applications where very low levels of contaminants or residues need to be accurately measured. thermofisher.com
Table 3: Representative Method Performance Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| LOD | Analyte and matrix dependent |
| LOQ | Analyte and matrix dependent |
This table illustrates typical performance characteristics for a validated analytical method using a deuterated internal standard. Actual values will vary depending on the specific application and instrumentation.
Environmental Transformation and Degradation Pathways of 2 Methoxy 4 Propylphenol 3,5,6 D3
Biotic Degradation by Microbial Systems in Environmental Matrices
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial pathway for the removal of phenolic compounds from soil and water.
The biodegradation of 2-Methoxy-4-propylphenol (B1219966), a guaiacol-type compound, has been studied in various microorganisms. The primary step in its degradation is typically O-demethylation, where the methoxy (B1213986) group (-OCH₃) is cleaved to form a catechol derivative, in this case, 4-propylcatechol. nih.gov This reaction is catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.gov For example, the bacterium Rhodococcus opacus PD630 utilizes a cytochrome P450 to convert guaiacol (B22219) to catechol. nih.gov Similarly, Acinetobacter junii can initiate the metabolism of chlorinated guaiacols via O-demethylation. nih.gov
Once the catechol intermediate is formed, the aromatic ring is cleaved by dioxygenase enzymes. There are two main pathways for this ring cleavage:
Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to cis,cis-muconic acid derivatives which then enter central metabolism. nih.gov
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, leading to hydroxymuconic semialdehyde derivatives. nih.gov
For 2-Methoxy-4-propylphenol-3,5,6-d3, the microbial degradation would be expected to follow the same pathway. However, the deuteration at positions 3, 5, and 6 could influence the rates of certain enzymatic steps. The initial O-demethylation should not be significantly affected, as it does not involve breaking the C-D bonds on the ring. However, subsequent enzymatic reactions involving the aromatic ring, such as those catalyzed by dioxygenases, might be affected by a secondary kinetic isotope effect, although this is typically smaller than a primary KIE.
| Microorganism | Substrate(s) | Key Degradation Step / Pathway | Reference |
| Rhodococcus opacus PD630 | Guaiacol, other methoxy-aromatics | O-demethylation by cytochrome P450 (GcoAR) to catechol, followed by the β-ketoadipate pathway. | nih.gov |
| Acinetobacter junii 5ga | Guaiacol, Chloroguaiacols | O-demethylation to form corresponding catechols. | nih.gov |
| Pseudomonas fluorescens PU1 | Phenol (B47542) | Conversion to catechol, followed by meta-ring cleavage. | nih.gov |
| Pseudomonas sp. & Bacillus sp. | Phenol | Conversion to catechol, followed by ortho-ring cleavage. | nih.gov |
The use of isotopically labeled compounds is a powerful tool in environmental science to trace the fate and degradation of pollutants. The kinetic isotope effect (KIE) associated with deuteration provides insight into reaction mechanisms. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
In the context of 2-Methoxy-4-propylphenol-3,5,6-d3, any degradation step that involves the cleavage of a C-D bond at positions 3, 5, or 6 will be slower than the corresponding C-H bond cleavage in the non-deuterated molecule. This is because the greater mass of deuterium (B1214612) results in a lower zero-point energy for the C-D bond, requiring more energy to break.
This effect is particularly relevant for enzymatic reactions. If a C-H/C-D bond cleavage is the rate-limiting step of an enzymatic transformation, a significant KIE will be observed, leading to slower biodegradation of the deuterated compound. This phenomenon is used in compound-specific isotope analysis (CSIA) to assess the extent of biodegradation of contaminants in the field. For instance, a study on the biodegradation of phenolic compounds in soil observed an enrichment of ¹³C in the remaining compounds, indicating microbial degradation was occurring, and allowed for the estimation of apparent kinetic isotope effects (AKIEs). nih.gov While this study used carbon isotopes, the same principle applies to deuterium. The magnitude of the deuterium KIE can help elucidate which specific bonds are broken during the rate-determining step of the metabolic pathway.
Computational and Theoretical Chemical Studies of 2 Methoxy 4 Propylphenol 3,5,6 D3
Quantum Chemical Calculations of Molecular Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent properties of molecules. For 2-Methoxy-4-propylphenol-3,5,6-d3, these methods can elucidate the precise three-dimensional arrangement of atoms and predict its stability and chemical behavior.
Molecular Structure: The first step in a computational study is typically geometry optimization, where the most stable conformation (the lowest energy state) of the molecule is determined. epstem.net Methods like Density Functional Theory (DFT) are employed to calculate the equilibrium geometry, providing data on bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net For the non-deuterated analogue, 2-methoxy-4-propylphenol (B1219966), calculations would reveal the orientation of the propyl and methoxy (B1213986) groups relative to the phenol (B47542) ring. The substitution of hydrogen with deuterium (B1214612) at the 3, 5, and 6 positions of the aromatic ring is not expected to significantly alter the equilibrium bond lengths or angles, but it does increase the mass at these positions, which influences vibrational frequencies.
Molecular Stability: The stability of the molecule can be assessed by calculating its thermodynamic properties. researchgate.net Quantum chemical software can determine standard thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H). ijsrst.com These values provide a measure of the molecule's stability under different conditions. Furthermore, analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and kinetic reactivity; a larger gap implies higher stability.
Reactivity: The electronic properties derived from quantum calculations help in predicting the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For phenolic compounds, the region around the hydroxyl group is typically electron-rich and acts as a hydrogen-bond donor. Global reactivity descriptors, calculated from the energies of the FMOs, can quantify chemical reactivity, hardness, and electrophilicity. scispace.com
| Parameter | Description | Typical Computational Method |
| Optimized Geometry | Calculation of the lowest-energy 3D structure, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Thermodynamic Properties | Prediction of enthalpy, entropy, and heat capacity to assess stability. | Frequency calculations post-optimization |
| Frontier Orbitals (HOMO/LUMO) | Determination of the energy gap, which relates to chemical stability and reactivity. | DFT, Hartree-Fock |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution to predict sites for intermolecular interactions. | Calculated from the optimized wave function |
Density Functional Theory (DFT) for Predicting Spectroscopic Properties and Isotope Effects
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. scispace.comresearchgate.net It is particularly powerful for predicting spectroscopic properties and understanding the subtle changes introduced by isotopic substitution.
Spectroscopic Properties: DFT calculations can simulate various types of molecular spectra. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated with good accuracy. researchgate.net For 2-Methoxy-4-propylphenol-3,5,6-d3, the calculated vibrational spectrum would show shifts in the modes involving the C-D bonds on the aromatic ring compared to its non-deuterated counterpart. Specifically, the C-H stretching and bending frequencies are significantly higher than the corresponding C-D frequencies due to the heavier mass of deuterium. This predictable shift is a key tool for assigning experimental spectra. nih.gov Similarly, electronic properties such as UV-Visible absorption spectra can be computed using Time-Dependent DFT (TD-DFT), predicting the electronic transitions and maximum absorption wavelengths. scispace.comijsrst.com
Isotope Effects: DFT is also an excellent tool for quantifying kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction upon isotopic substitution. The substitution of hydrogen with deuterium at the 3, 5, and 6 positions can lead to a primary or secondary KIE if these positions are involved in the rate-determining step of a reaction, such as metabolic hydroxylation. nih.gov Computational models can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The differences in zero-point vibrational energies (ZPVE) are the primary cause of KIEs, and these can be accurately predicted with DFT. mdpi.com Such calculations are critical for understanding metabolic pathways and designing metabolically more stable drug candidates. nih.govacs.org
| Spectroscopic Property | Computational Method | Information Gained for 2-Methoxy-4-propylphenol-d3 |
| Vibrational Spectra (IR/Raman) | DFT (e.g., B3LYP) frequency calculations | Predicts vibrational modes; confirms deuteration via C-D stretching/bending frequencies. |
| NMR Spectra | GIAO, CSGT methods with DFT | Predicts 1H and 13C chemical shifts; deuterium substitution causes small shifts in neighboring 13C signals. mdpi.com |
| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions and absorption maxima. |
| Kinetic Isotope Effect (KIE) | DFT transition state calculations | Quantifies the change in reaction rate due to deuteration, useful for metabolic stability studies. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations examine static molecular properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the environment.
Conformational Analysis: The propyl side chain of 2-Methoxy-4-propylphenol-3,5,6-d3 can adopt various conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. By simulating the molecule's movement over nanoseconds or longer, researchers can understand its flexibility and the relative populations of different conformations in solution or other environments.
Intermolecular Interactions: MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor. mdpi.com A simulation box containing one or more molecules of 2-Methoxy-4-propylphenol-d3 and hundreds or thousands of solvent molecules (e.g., water) can be set up. The simulation tracks the interactions, such as hydrogen bonds between the phenolic hydroxyl group and water, and hydrophobic interactions involving the propyl chain and the aromatic ring. The introduction of deuterium increases the molecular mass, which can subtly alter the dynamics of these interactions, including vibrational and librational motions, compared to the non-deuterated analogue. aip.org
In Silico Modeling of Reaction Mechanisms and Metabolic Transformations
In silico modeling encompasses a range of computational techniques used to simulate chemical reactions and biological processes, providing a powerful alternative to costly and time-consuming laboratory experiments.
Reaction Mechanisms: Computational modeling can be used to map out the entire energy profile of a chemical reaction involving 2-Methoxy-4-propylphenol-3,5,6-d3. This includes identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energies, researchers can predict reaction rates and determine the most likely mechanism. For phenols, reactions such as oxidation to form phenoxyl radicals are of significant interest and can be effectively modeled. nih.gov
Metabolic Transformations: A key application of in silico modeling is the prediction of a molecule's metabolic fate. The primary sites of metabolism for aromatic compounds are often the aromatic ring itself (hydroxylation) and alkyl side chains. For 2-Methoxy-4-propylphenol-3,5,6-d3, the deuteration of the aromatic ring at positions 3, 5, and 6 is a strategic choice to block or slow down metabolic attack at those sites. This is known as the "metabolic switching" approach. Computational models can simulate the interaction of the molecule with metabolic enzymes, such as Cytochrome P450. Docking simulations can predict the binding orientation in the enzyme's active site, while quantum mechanics/molecular mechanics (QM/MM) methods can model the reaction itself. These models would likely predict a significant kinetic isotope effect for hydroxylation at the deuterated positions, leading to a slower rate of metabolism and potentially shunting metabolism to other sites, such as the propyl chain or the non-deuterated position on the ring. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can further provide a broader profile of the compound's likely pharmacokinetic properties. mdpi.com
Future Research Directions and Emerging Academic Applications of Deuterated Phenols, with Specific Focus on 2 Methoxy 4 Propylphenol 3,5,6 D3
Innovations in Deuteration Technologies and Scalable Research Synthesis
The advancement of research involving deuterated phenols is intrinsically linked to the development of efficient, selective, and scalable deuteration methods. nih.gov While traditional methods often involve harsh conditions or expensive reagents, recent innovations are addressing these challenges, making compounds like 2-Methoxy-4-propylphenol-3,5,6-d3 more accessible for extensive research.
Recent breakthroughs include the use of nanostructured iron catalysts that facilitate the selective deuteration of various (hetero)arenes, including phenols, using inexpensive D₂O. nih.gov This methodology is not only efficient but has also been demonstrated to be scalable to the kilogram level, a crucial factor for the industrial application of deuterated compounds. nih.gov Another promising approach involves the use of polymer-supported acid catalysts, such as Amberlyst 15, which allows for a simple and effective procedure for the deuteration of a wide array of phenols.
Furthermore, organocatalysis presents a powerful tool for direct hydrogen-deuterium exchange. N-heterocyclic carbene (NHC) catalysis, for instance, enables the C-1 deuteration of aldehydes, a functional group that can be further transformed into other moieties, thereby expanding the toolkit for synthesizing complex deuterated molecules. nih.gov The development of one-pot synthesis sequences, combining steps like bromination and cross-coupling with deuteration, further streamlines the production of highly substituted and structurally diverse deuterated phenols. rsc.org
Table 1: Comparison of Modern Deuteration Technologies for Phenolic Compounds
| Technology | Catalyst/Reagent | Deuterium (B1214612) Source | Key Advantages | Scalability |
| Nanostructured Iron Catalysis | Iron salts on cellulose | D₂O | High selectivity, robust, air- and water-stable catalyst | Demonstrated up to kilogram scale nih.gov |
| Polymer-Supported Acid Catalysis | Amberlyst 15 | D₂O | Simple procedure, applicable to a wide range of phenols | Suitable for laboratory scale |
| Organocatalysis (NHC) | N-heterocyclic carbene | D₂O | High efficiency for specific positions (e.g., formyl group) | Gram scale demonstrated nih.gov |
| Supercritical Water | None (autocatalytic) | D₂O | "Green" chemistry approach, no catalyst required | Studied at laboratory scale |
These advancements are pivotal for the future of research on deuterated phenols, including 2-Methoxy-4-propylphenol-3,5,6-d3, as they promise to lower the cost and increase the availability of these valuable research tools.
Expanding the Scope of Mechanistic Chemical and Biological Investigations
Deuterated compounds are invaluable probes for understanding reaction mechanisms due to the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can significantly slow down reaction rates. This effect has been instrumental in elucidating the mechanisms of enzymatic and chemical reactions involving phenols.
In biological systems, deuterated phenols have been used to study the metabolism of aromatic substrates by hepatic monooxygenases. nih.gov Significant isotope effects observed in the formation of certain metabolites have provided evidence for alternative reaction pathways, challenging previously held assumptions about arene oxide intermediates. nih.gov For instance, the metabolism of deuterated aromatic compounds has shown that multiple pathways can be responsible for the formation of phenols in mammals. nih.gov
The study of KIE is not limited to biological systems. In chemical catalysis, deuterated phenols are used to probe the mechanism of oxidation reactions. For example, in the oxidation of substituted phenols by a cupric–superoxo complex, the determination of KIE, in conjunction with other physical measurements, has provided corroborating evidence for a hydrogen atom abstraction mechanism. acs.org
The application of 2-Methoxy-4-propylphenol-3,5,6-d3 in such studies could provide specific insights into the mechanisms of its biological activities, such as its antioxidant and anti-inflammatory properties. chemimpex.com By comparing the reaction rates and product distributions of the deuterated and non-deuterated isotopologues, researchers can pinpoint the rate-determining steps and reactive intermediates in its metabolic pathways or its interaction with biological targets.
Advanced Analytical Applications in Chemosensory Science, Environmental Forensics, and Chemical Biology
The unique mass signature of deuterated compounds makes them excellent internal standards for quantitative analysis by mass spectrometry. This is particularly valuable in complex matrices where matrix effects can interfere with accurate quantification.
In chemosensory science , which involves the study of how chemical stimuli are perceived as tastes and smells, deuterated analogues of flavor and fragrance compounds like 2-Methoxy-4-propylphenol (B1219966) can serve as ideal internal standards for quantifying their non-deuterated counterparts in food and beverages. thegoodscentscompany.com Given that 2-Methoxy-4-propylphenol is a known volatile phenolic flavor compound found in various products, the availability of its deuterated form would significantly enhance the accuracy of studies aimed at understanding flavor profiles and stability.
In environmental forensics , deuterated compounds are used as tracers to track the fate and transport of pollutants in the environment. zeochem.com For instance, deuterium oxide is used in hydrology to monitor groundwater movement. zeochem.com Similarly, deuterated analogues of environmental contaminants can be used in isotope dilution mass spectrometry for their precise quantification in environmental samples. The use of deuterated standards helps to enhance the reliability of trace determinations in complex environmental matrices. nih.gov
In chemical biology , deuterated compounds are employed to investigate the percutaneous absorption of chemicals. nih.gov Studies using deuterated bisphenol A have confirmed its ability to penetrate the skin and enter the capillary system, highlighting the utility of isotopic labeling in toxicological and dermatological research. nih.gov The application of 2-Methoxy-4-propylphenol-3,5,6-d3 in such studies could provide valuable data on its skin penetration and distribution, which is relevant to its use in cosmetic and pharmaceutical formulations. chemimpex.com Furthermore, the rise of deuterated drugs in pharmaceuticals also brings challenges to forensic toxicology , where the development of reference standards for these "heavy drugs" is crucial for their detection and quantification. nih.govresearchgate.net
Table 2: Potential Analytical Applications of 2-Methoxy-4-propylphenol-3,5,6-d3
| Field | Application | Rationale |
| Chemosensory Science | Internal standard for flavor analysis | Accurate quantification of 2-Methoxy-4-propylphenol in food and beverages. |
| Environmental Forensics | Tracer and internal standard | Tracking environmental fate and precise quantification of phenolic pollutants. zeochem.comnih.gov |
| Chemical Biology | Investigating skin absorption | Quantifying penetration and distribution in dermatological and toxicological studies. nih.gov |
| Forensic Toxicology | Reference standard | Development of methods for the detection of deuterated compounds. nih.govresearchgate.net |
Integration with High-Throughput Screening and Automation in Chemical Research
The fields of drug discovery and materials science are increasingly relying on high-throughput screening (HTS) and laboratory automation to accelerate the pace of research. oxfordglobal.combmglabtech.com HTS allows for the rapid testing of large libraries of chemical compounds for a specific biological or chemical activity. bmglabtech.com Automation in chemical synthesis, in turn, is revolutionizing the way new molecules are created, offering increased efficiency, precision, and consistency. oxfordglobal.com
The integration of deuterated compounds, including 2-Methoxy-4-propylphenol-3,5,6-d3, into HTS workflows presents several exciting opportunities. In drug discovery, for example, deuterated compounds can be included in screening libraries to identify potential drug candidates with improved metabolic stability. The kinetic isotope effect can slow down the rate of metabolism, leading to a longer half-life and potentially improved pharmacokinetic profiles. zeochem.com
Automated synthesis platforms are well-suited for the preparation of libraries of deuterated compounds. chimia.ch These systems can perform reactions in a highly controlled and reproducible manner, which is essential for the synthesis of isotopically labeled molecules with high purity. oxfordglobal.com The use of pre-packed reagent cartridges and pre-programmed reaction protocols can simplify the synthesis of deuterated compounds, making them more accessible to researchers who are not specialists in synthetic chemistry. chimia.ch
The combination of HTS and automated synthesis will enable the rapid exploration of the structure-activity relationships of deuterated phenols. By systematically varying the position and extent of deuteration in a molecule like 2-Methoxy-4-propylphenol and then screening these analogues for biological activity, researchers can gain a deeper understanding of how isotopic substitution affects molecular function. This approach has the potential to accelerate the discovery of new chemical probes, therapeutic agents, and functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Methoxy-4-propylphenol-3,5,6-d3, and how do isotopic labeling protocols affect yield and purity?
- Methodological Answer : The primary synthesis route involves biphasic hydrogenation of eugenol (4-allyl-2-methoxyphenol) using ruthenium or rhodium nanoparticles stabilized in ionic liquids. Deuterium labeling at positions 3,5,6 requires substitution with deuterated reagents (e.g., D₂O or deuterated acids) during synthesis. Gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) are critical for verifying isotopic incorporation and purity. Yield optimization requires precise control of reaction parameters (e.g., temperature, catalyst loading) and purification via column chromatography .
Q. What analytical techniques are recommended for characterizing 2-Methoxy-4-propylphenol-3,5,6-d3 in complex mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are preferred for confirming molecular weight and isotopic distribution. For structural elucidation, ¹H/¹³C NMR with deuterium decoupling can resolve isotopic shifts. Chromatographic separation (e.g., HPLC or GC) coupled with UV-Vis or fluorescence detection enhances quantification in biological matrices. Reference standards should be co-injected to validate retention times and signal integrity .
Q. How does 2-Methoxy-4-propylphenol-3,5,6-d3 interact with lignocellulose depolymerization catalysts, and what role does isotopic labeling play in tracking reaction pathways?
- Methodological Answer : In catalytic depolymerization studies, deuterated analogs enable precise tracking of hydrogen transfer mechanisms via kinetic isotope effects (KIE). For example, deuterium at positions 3,5,6 reduces hydrogen bonding with acidic catalysts, altering reaction rates. Use GC-MS or isotope ratio mass spectrometry (IRMS) to monitor deuterium redistribution in products like phenolic monomers or dimers .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the isotopic effects of 2-Methoxy-4-propylphenol-3,5,6-d3 in biological systems?
- Methodological Answer : Isotope tracing studies require strict controls to distinguish metabolic incorporation from background signals. Use stable isotope-resolved metabolomics (SIRM) with ¹³C/²H dual labeling to track pathways in cell cultures or tissues. Validate results using time-resolved sampling and statistical modeling (e.g., principal component analysis) to account for isotopic dilution and compartmentalization .
Q. How do contradictions in toxicity data for 2-Methoxy-4-propylphenol derivatives inform safety assessments in fragrance research?
- Methodological Answer : Discrepancies in cytotoxicity or sensitization data often arise from variations in test models (e.g., human vs. animal keratinocytes) or exposure protocols. Follow the Research Institute for Fragrance Materials (RIFM) safety evaluation framework, which mandates in vitro assays (e.g., KeratinoSens™ for skin sensitization) and in silico QSAR modeling to reconcile conflicting results. Cross-reference with IFRA standards for maximum acceptable concentrations in consumer products .
Q. What strategies resolve spectral interference when analyzing deuterated 2-Methoxy-4-propylphenol in natural product extracts?
- Methodological Answer : Co-eluting non-deuterated analogs in plant extracts (e.g., oak cortex ethanol extracts) can obscure MS signals. Employ orthogonal separation techniques like hydrophilic interaction chromatography (HILIC) paired with high-resolution MS. Use isotopic peak deconvolution software (e.g., XCMS Online) to isolate deuterated species. Validate with spike-recovery experiments using synthetic deuterated internal standards .
Q. How does the deuteration of 2-Methoxy-4-propylphenol influence its physicochemical properties, such as solubility or partition coefficients?
- Methodological Answer : Deuterium substitution increases molecular mass and alters van der Waals interactions, potentially reducing aqueous solubility. Measure logP values using shake-flask methods with deuterated solvents (e.g., D₂O/CDCl₃). Compare with computational predictions (e.g., COSMO-RS) to quantify isotopic effects. Note that deuteration may shift pKa values by ≤0.1 units, requiring precise pH adjustments in buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
